Lipophilicity Balance: Intermediate XLogP3 of 1.8 Offers Superior Drug-Likeness Compared to Bis-tert-butyl and Mono-tert-butyl Analogs
The target compound has a computed XLogP3 of 1.8, which falls within the optimal range for oral drug-likeness (XLogP3 1–3). In contrast, the symmetric 2,6-di-tert-butyl analog (CAS 69050-79-9) has an XLogP3 of 2.4, elevating the risk of poor aqueous solubility, high metabolic clearance, and phospholipidosis, while the mono-tert-butyl analog (CAS 3438-49-1) at XLogP3 1.0 may exhibit insufficient membrane permeability for cellular target engagement . The +0.6 log unit difference between the target and the bis-tert-butyl analog corresponds to an estimated ~4-fold difference in n-octanol/water partition coefficient based on the logarithmic scale .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2,6-Di-tert-butyl analog: XLogP3 = 2.4; 6-tert-butyl analog: XLogP3 = 1.0; N-methylated analog: XLogP3 = 2.2 |
| Quantified Difference | Target is -0.6 log units below bis-tert-butyl analog and +0.8 log units above mono-tert-butyl analog; ~4-fold partition coefficient difference vs. bis-tert-butyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); all values derived from the same computational method ensuring internal consistency |
Why This Matters
An intermediate XLogP3 of 1.8 provides a balanced lipophilicity profile that maximizes the probability of favorable ADME properties, reducing the risk of late-stage attrition due to solubility or permeability failure during lead optimization.
- [1] PubChem. Compound Summary for CID 136157138: 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one. National Library of Medicine, 2025. View Source
- [2] PubChem. Compound Summary for CID 135479012: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one. National Library of Medicine, 2025. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
